molecular formula C22H27N3O4 B12241282 3-Tert-butyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12241282
M. Wt: 397.5 g/mol
InChI Key: CAWCDUDUELARTI-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl moiety The compound also contains a benzodioxine ring, which adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable carbonyl compounds.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions, often using methanol or other methoxy-containing reagents.

    Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl group can be synthesized through cyclization reactions involving appropriate amine precursors.

    Incorporation of the Benzodioxine Ring: The benzodioxine ring can be introduced through cyclization reactions involving catechol derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine will depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines: These compounds share the tert-butyl group and a heterocyclic core but differ in the specific ring structure and substituents.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl group and a complex heterocyclic structure but differs in the specific functional groups and overall structure.

Uniqueness

3-Tert-butyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a pyridazine ring, a benzodioxine ring, and a pyrrolidinyl moiety. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)18-7-8-19(24-23-18)29-14-15-9-10-25(13-15)21(26)16-5-4-6-17-20(16)28-12-11-27-17/h4-8,15H,9-14H2,1-3H3

InChI Key

CAWCDUDUELARTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4

Origin of Product

United States

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